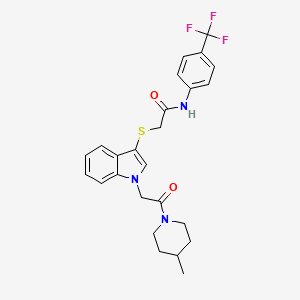

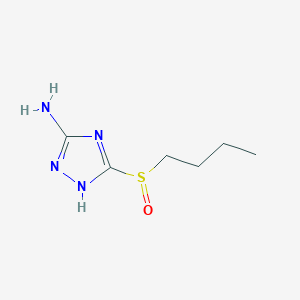

![molecular formula C20H19N5O B2775517 5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 895093-75-1](/img/structure/B2775517.png)

5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3-Triazoles and 1,2,4-oxadiazoles are classes of compounds that have received a great deal of attention in academia and industry . They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Synthesis Analysis

The synthesis of 1,2,3-triazoles often involves the use of “Click” chemistry, a term that refers to a collection of reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents .Molecular Structure Analysis

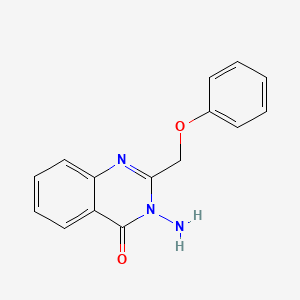

The molecular structure of 1,2,3-triazoles and 1,2,4-oxadiazoles typically includes a five-membered ring containing three nitrogen atoms. The exact structure of “5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole” would need to be confirmed through techniques such as NMR, IR, and mass spectrometry .Scientific Research Applications

Corrosion Inhibition

The corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid were studied, indicating their potential as protective agents against metal corrosion. The derivatives showed increased charge transfer resistance, indicating the formation of a protective layer on the mild steel surface, substantiated by SEM micrographs. These findings suggest their application in materials science, particularly in corrosion prevention technologies (Ammal et al., 2018).

Catalysis in Green Chemistry

The synthesis of substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles and their use in palladium(II) complexes demonstrate high-turnover catalysis in aqueous media for C-C cross-coupling reactions. This research highlights the compound's significance in green chemistry, offering a sustainable approach to chemical reactions and catalysis (Bumagin et al., 2018).

Antimicrobial Activity

Several studies focus on the antimicrobial properties of 1,2,4-oxadiazole and 1,2,4-triazole derivatives. These compounds have been shown to possess good to moderate activities against various microorganisms, highlighting their potential in the development of new antimicrobial agents. The broad spectrum of activity includes antibacterial, antifungal, and anti-tubercular effects, suggesting their utility in pharmaceutical applications and the development of new therapies for infectious diseases (Bektaş et al., 2010), (Jafari et al., 2017).

Anticancer Potential

The pharmacological evaluation of newly synthesized 1,2,4-triazoles revealed their potential as anticancer agents. These compounds were tested against Mycobacterium tuberculosis and various bacteria and fungi, showing promising results in inhibiting tumor growth and microbial infection. This underscores the potential application of these compounds in cancer therapy and the development of new anticancer drugs (Patel et al., 2010).

Liquid Crystalline Properties

Research on bent-shaped 1,3,4-oxadiazole-based compounds revealed their liquid crystalline properties, including nematic and smectic A phases. This finding opens up applications in the field of materials science, particularly in the development of liquid crystal displays (LCDs) and other optical devices that require specific molecular orientations and properties for their functionality (Zhu et al., 2009).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other triazole and oxadiazole compounds, it may bind to its target(s) and modulate their activity .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in urine .

Result of Action

It’s likely that the compound’s effects depend on its specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature might denature the compound, reducing its efficacy .

Future Directions

properties

IUPAC Name |

5-[1-(3-ethylphenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O/c1-4-15-6-5-7-17(12-15)25-14(3)18(22-24-25)20-21-19(23-26-20)16-10-8-13(2)9-11-16/h5-12H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHRJMUIERUCHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2775435.png)

![(Z)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2775439.png)

![N-(2,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2775454.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2775457.png)